molecular formula C14H18OS B15375347 2-[(2,5-Dimethylphenyl)sulfanyl]cyclohexanone CAS No. 21339-63-9

2-[(2,5-Dimethylphenyl)sulfanyl]cyclohexanone

Cat. No.: B15375347
CAS No.: 21339-63-9
M. Wt: 234.36 g/mol
InChI Key: IBSBIAGIAJEYLX-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)sulfanyl]cyclohexanone is a cyclohexanone derivative featuring a sulfanyl (thioether) group substituted with a 2,5-dimethylphenyl moiety. This compound is primarily utilized in agrochemical research, particularly as an intermediate in the synthesis of pesticides such as spirotetramat impurities . Its molecular formula is C₁₄H₁₈OS, with a molecular weight of 234.36 g/mol (calculated from ). The sulfanyl group contributes to its electron-rich aromatic system, influencing both its reactivity and physical properties. Structural characterization of this compound and its analogs often relies on spectral techniques such as NMR, IR, and mass spectrometry .

Properties

CAS No.

21339-63-9

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C14H18OS/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h7-9,13H,3-6H2,1-2H3

InChI Key

IBSBIAGIAJEYLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2CCCCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Type and Position

  • 2-[(2,5-Dimethylphenyl)sulfanyl]cyclohexanone vs. 2-(2,5-Dimethylphenoxy)cyclohexanone (CAS 24493-26-3): Replacing the sulfanyl group with a phenoxy group increases molecular weight to 218.29 g/mol (C₁₄H₁₈O₂) and alters electronic properties. The phenoxy derivative exhibits higher polarity due to the oxygen atom, impacting solubility and reactivity .
  • 2-(4-Methoxyphenylsulfinyl)cyclohexanone (): Oxidation of the sulfanyl group to sulfinyl introduces a chiral center and enhances hydrogen-bonding capacity, as evidenced by intramolecular S–O interactions (2.814 Å) and C–H⋯O crystal packing .

Substituent Oxidation State

  • Sulfanyl vs. Sulfonyl Derivatives: The sulfonyl analog 4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone (C₁₈H₁₅ClF₂O₃S) demonstrates increased steric bulk and oxidative stability compared to the sulfanyl parent compound, making it more suitable for pharmaceutical applications .

Physical and Chemical Properties

Table 1: Comparative Data for Cyclohexanone Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound 2,5-Dimethylphenylsulfanyl C₁₄H₁₈OS 234.36 Not reported Electron-rich, agrochemical use
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) 2,4-Dimethylphenyl C₁₇H₁₉N₅O₂S₂ 389.0 166–168 Higher polarity, antimicrobial activity
2-(2,5-Dimethylphenoxy)cyclohexanone 2,5-Dimethylphenoxy C₁₄H₁₈O₂ 218.29 Not reported Acute oral toxicity (H302)
2-(4-Methoxyphenylsulfinyl)cyclohexanone 4-Methoxyphenylsulfinyl C₁₃H₁₆O₃S 260.33 Not reported Chair conformation, C–H⋯O packing

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